3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of benzo[c]chromene derivatives. These compounds are characterized by their unique structural features, which include a fused chromene system and various functional groups that enhance their biological activity. The presence of piperidinylsulfonyl groups contributes to the compound's potential as a pharmacological agent, particularly in the development of new therapeutic agents targeting various diseases.
This compound has been synthesized and evaluated in various studies focusing on its biological properties and potential applications in medicinal chemistry. Notably, research has demonstrated its effectiveness in inhibiting certain biological pathways, making it a candidate for further investigation in drug development.
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is classified as a heterocyclic organic compound due to its incorporation of nitrogen-containing piperidine rings and the chromene structure. It falls under the category of sulfonamide derivatives, which are known for their diverse biological activities.
The synthesis of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. A common synthetic pathway includes:
The reaction conditions typically involve controlled temperatures (80–120 °C) and monitoring via thin-layer chromatography (TLC) to ensure completion. Yields can vary based on the specific conditions used, but moderate to good yields are generally achieved.
The molecular structure of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one can be represented as follows:
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one can undergo various chemical reactions:
Reactions are often conducted in solvents like dimethylformamide or ethanol under reflux conditions. Monitoring is performed using spectroscopic techniques such as NMR and mass spectrometry to confirm product formation.
The mechanism of action for 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is primarily linked to its interaction with specific biological targets:
Biological assays have shown that the compound exhibits significant inhibitory activity against specific targets, indicating its potential therapeutic applications.
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has potential applications in various fields:
The strategic fusion of privileged heterocyclic scaffolds with biologically relevant functional groups represents a cornerstone of modern medicinal chemistry. The compound 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one exemplifies this approach, integrating a benzocoumarin core with dual piperidine-sulfonamide functionalities. This molecular architecture positions it at the intersection of several pharmacologically significant chemical spaces, leveraging the intrinsic properties of each domain to potentially enhance bioactivity and optimize drug-like characteristics.
The 6H-benzo[c]chromen-6-one framework (benzocoumarin) constitutes a rigid, planar polycyclic system formed by the angular annulation of a coumarin moiety with a benzene ring. This structural motif, exemplified by compounds like 3-Hydroxy-6H-benzo[c]chromen-6-one [2], imparts distinctive electronic and spatial characteristics critical for biological interactions. The benzocoumarin core is characterized by an extended π-conjugated system, facilitating strong dipole interactions and π-stacking with biological targets, particularly enzymes and receptors featuring aromatic residues in binding pockets. This electron-rich system readily participates in charge-transfer interactions, enhancing binding affinity to biomolecular targets. The carbonyl group at position 6 and the fused ring system create an electron-deficient lactone ring, rendering it susceptible to nucleophilic attack but also enabling specific hydrogen-bonding interactions crucial for molecular recognition [3] [5].
Functionally, benzocoumarin derivatives demonstrate a remarkably broad spectrum of biological activities. Their intrinsic fluorescence makes them valuable probes for bioimaging and mechanistic studies. More significantly, structural analogs like 2H-chromene-3-carbaldehyde serve as key intermediates in synthesizing complex bioactive molecules, including spirooxindole-chromene hybrids with demonstrated antibacterial activity acting as DNA gyrase inhibitors [3]. The planarity and rigidity of the benzocoumarin core facilitate intercalation into DNA or RNA, contributing to anticancer and antimicrobial effects observed in various derivatives. Additionally, substitutions at positions 3 and 8 (as seen in the target compound) allow extensive modulation of electronic properties, lipophilicity, and binding affinity, enabling rational optimization for specific therapeutic targets.
Table 1: Key Benzocoumarin Derivatives and Their Structural Features
Compound Name | Core Structure | Key Substitutions | Reported Biological Activities |
---|---|---|---|
3-Hydroxy-6H-benzo[c]chromen-6-one [2] | Benzo[c]chromen-6-one | -OH at C3 | Fluorescence, Enzyme Inhibition |
3-((4-Methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one [5] | Partially saturated Benzo[c]chromen-6-one | -OCH₂(4-OMe-C₆H₄) at C3 | Synthetic Intermediate, Potential Bioactivity |
2H-Chromene-3-carbaldehyde [3] | Simple Chromene | -CHO at C3 | Antibacterial Intermediate |
The sulfonamide group (-SO₂NH-) represents one of the most versatile and ubiquitous pharmacophores in medicinal chemistry. Its inclusion in the target compound as a piperidinylsulfonyl moiety (-SO₂N-piperidine) significantly expands its potential interactions with biological targets. Sulfonamides possess a highly polarized S=O bond, creating a strong dipole moment capable of forming multiple hydrogen bonds – acting both as hydrogen bond acceptors (via oxygen atoms) and donors (via the N-H when present, though tertiary sulfonamides like piperidinylsulfonyl primarily act as acceptors). This characteristic enables them to bind effectively with enzyme active sites, particularly those containing serine, histidine, or water molecules involved in catalytic cycles. Crucially, sulfonamide groups often contribute to enhanced binding affinity and specificity towards metalloenzymes (e.g., carbonic anhydrases, matrix metalloproteinases) by coordinating with zinc ions via the sulfonyl oxygen atoms [5] [10]. Furthermore, the sulfonamide linkage generally improves aqueous solubility and metabolic stability compared to simple carbon-based linkages, positively influencing pharmacokinetic profiles.
The piperidine ring, a six-membered heterocyclic amine, introduces critical three-dimensional features and basicity. Its saturated ring structure provides conformational flexibility while maintaining a defined spatial orientation of the nitrogen atom. This nitrogen, with a pKa typically around 10-11, is predominantly protonated at physiological pH, forming a cationic center. This positive charge facilitates electrostatic interactions with negatively charged residues (aspartate, glutamate) on protein surfaces or within binding pockets, significantly enhancing binding energy. The piperidine ring itself offers lipophilic character, aiding in membrane permeability and bioavailability. Its presence in numerous clinically approved drugs across diverse therapeutic areas (antipsychotics, anticancer agents, analgesics) underscores its biological relevance. In the specific context of piperidinylsulfonyl groups, the combination creates a sterically defined, strongly hydrogen-bond accepting, and potentially cation-forming moiety. This is distinct from primary or secondary sulfonamides or other heterocyclic sulfonamides (e.g., piperazinylsulfonyl), often leading to unique target engagement and selectivity profiles, as well as modified absorption and distribution properties [6] [9].
The design of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one embodies the hybridization strategy, a powerful paradigm in contemporary drug discovery. This approach transcends simple combination; it seeks synergistic integration of distinct pharmacophoric elements to create novel chemical entities with enhanced or multi-modal biological activities, improved selectivity, or more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties compared to the parent scaffolds.
The benzocoumarin core provides the planar, π-rich foundation capable of intercalation or stacking interactions. Introducing two piperidinylsulfonyl groups at positions 3 and 8 serves multiple strategic purposes: (1) Electronic Modulation: The strong electron-withdrawing sulfonyl groups significantly alter the electron density of the benzocoumarin core, potentially lowering the LUMO energy and enhancing electron-accepting properties. This is crucial for interacting with electron-rich biological targets or for applications in redox-mediated biological processes. Bromo-derivatives of electron-deficient fused heterocycles like benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) (isoBBT) demonstrate how electron affinity influences reactivity and biological target engagement [10]. (2) Spatial Occupation and Specificity: The bulky, three-dimensional piperidinylsulfonyl groups extend perpendicularly from the planar core, occupying distinct spatial regions within a binding pocket. This bulk can enhance target selectivity by requiring complementary cavities in the protein, potentially reducing off-target effects. The bis-substitution pattern creates a symmetric or pseudo-symmetric structure, potentially enabling novel binding modes or dimeric interactions with target proteins. (3) Solubility-Permeability Balance: While the benzocoumarin core is inherently lipophilic, the polar sulfonamide linkages and the ionizable piperidine nitrogens (under acidic conditions) can significantly improve aqueous solubility. This counteracts the hydrophobicity of the core, aiming for a better balance crucial for oral bioavailability and cellular penetration. The demonstrated role of sulfonamide and piperidine groups in improving pharmacokinetic profiles in diverse drug classes supports this rationale [6] [9]. (4) Multi-Target Potential: Hybrids inherently possess the potential to engage multiple targets. The benzocoumarin might interact with one site (e.g., a DNA groove or a hydrophobic enzyme pocket), while the piperidinylsulfonyl groups could simultaneously interact with adjacent polar or charged residues or even a different domain, potentially leading to polypharmacology or enhanced inhibitory potency. The success of spirooxindole pyrrolidine fused chromene hybrids as antibacterial DNA gyrase inhibitors highlights the efficacy of this approach [3].
Table 2: Functional Group Contributions in the 3,8-Bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one Hybrid
Structural Element | Key Physicochemical Properties | Potential Biological Contributions | Rationale for Hybridization |
---|---|---|---|
6H-Benzo[c]chromen-6-one Core | Rigid, planar, π-conjugated, Electron-deficient lactone | DNA/RNA intercalation, Enzyme inhibition (via H-bonding/stacking), Fluorescence | Provides foundational binding platform and specific pharmacophore |
Sulfonamide Linkage (-SO₂-) | Strong dipole, H-bond acceptor (O), Polar, Metabolic stability | Zinc binding (metalloenzymes), Strong H-bonding to protein backbone/sidechains, Enhanced solubility | Mediates specific high-affinity interactions, improves PK properties |
Piperidine Ring | Aliphatic heterocycle, Basic Nitrogen (pKa ~10-11), Conformational flexibility | Cation-π interactions, Salt bridge formation, Enhanced membrane permeability, Defined 3D orientation | Introduces positive charge for electrostatic interactions, modulates lipophilicity and permeability |
Bis-Substitution Pattern | Molecular symmetry, Increased steric bulk, Dual electronic effects | Potential for symmetric target engagement, Enhanced selectivity via steric constraints, Stronger electron-withdrawal from core | Maximizes electronic and steric effects, aims for novel binding modes |
The strategic incorporation of these elements positions 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one as a sophisticated scaffold ripe for exploration. Future research directions include detailed in vitro and in vivo evaluation of its biological activities (e.g., targeting antimicrobial resistance via DNA gyrase/topoisomerase inhibition, exploring anticancer potential through intercalation or kinase modulation, or investigating effects on neurological targets modulated by related benzodiazepine-piperidine hybrids [4] [6]), comprehensive ADMET profiling, and further structural optimization guided by structure-activity relationship (SAR) studies and molecular modeling based on the established interactions of its constituent pharmacophores.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7